molecular formula C11H11NO4 B11716074 4-(4-Methoxybenzyl)oxazolidine-2,5-dione CAS No. 61777-03-5

4-(4-Methoxybenzyl)oxazolidine-2,5-dione

Katalognummer: B11716074
CAS-Nummer: 61777-03-5
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: GICUMSRYGYWTGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxybenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of oxazolidine-2,5-dione, which is known for its applications in various fields of chemistry and biology. The compound features a methoxybenzyl group attached to the oxazolidine ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures (50-60°C) with the addition of a dehydrating agent like thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the methoxybenzyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61777-03-5

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

4-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)16-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14)

InChI-Schlüssel

GICUMSRYGYWTGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.